REACTION_CXSMILES
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C([O:3][C:4](=O)[CH:5]=[CH:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[N+:16]([O-])=O)C>CO.[Pd]>[O:3]=[C:4]1[CH2:5][CH2:6][C:7]2[C:8](=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[CH:14][CH:15]=2)[NH:16]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through a sintered funnel
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |